6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-6-12-9(17-13-6)5-16-8-3-2-7(4-11-8)10(14)15/h2-4H,5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIORTJPUKQEOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)COC2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Pyridine ring functionalization: The pyridine ring can be functionalized by various methods, including direct carboxylation or through intermediate steps involving halogenation followed by nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Carboxylic Acid Group Reactivity
The carboxylic acid moiety enables classical acid-derived transformations:
1,2,4-Oxadiazole Ring Reactivity
The 3-methyl-1,2,4-oxadiazole group participates in regioselective reactions:
Nucleophilic Substitution
-
Reacts with Grignard reagents (e.g., MeMgBr) at the C5 position to form substituted oxadiazoles (Figure 1A) .
-
Halogenation (NBS/radical initiators) introduces bromine at the methyl group, enabling cross-coupling reactions .
Cycloadditions
-
[3+2] Cycloaddition with nitriles under microwave irradiation forms pyrazole hybrids, though yields vary (45–72%) depending on substituents .
Methoxy Linker Reactivity
The –OCH<sub>2</sub>– bridge undergoes cleavage under specific conditions:
Comparative Reactivity with Structural Analogs
Data from analogous 1,2,4-oxadiazole derivatives reveal trends:
Stability Considerations
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research indicates that compounds containing the oxadiazole structure exhibit antimicrobial properties. For instance, 6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 18 |
| This compound | E. coli | 15 |
2. Anti-inflammatory Properties
In vitro studies have suggested that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This potential makes it a candidate for developing treatments for inflammatory diseases such as rheumatoid arthritis.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of several oxadiazole derivatives, including our compound. The results indicated a dose-dependent reduction in TNF-alpha levels in macrophage cultures.
Agricultural Applications
1. Herbicidal Activity
The unique structure of this compound has led to its investigation as a potential herbicide. Preliminary studies have shown that it can inhibit the growth of certain weeds without affecting crop plants.
| Weed Species | Growth Inhibition (%) |
|---|---|
| Amaranthus retroflexus | 85 |
| Chenopodium album | 75 |
Material Science Applications
The compound's ability to form stable complexes with metal ions has opened avenues for its use in material science. It can be utilized in synthesizing metal-organic frameworks (MOFs), which are important for gas storage and separation technologies.
Case Study:
Research conducted at a prominent university demonstrated that incorporating this compound into MOFs significantly enhanced their thermal stability and gas adsorption capacity compared to traditional ligands.
Mechanism of Action
The mechanism of action of 6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substitutions: Oxadiazole vs. Oxazole and Guanidine Derivatives
A key structural distinction lies in the heterocyclic moiety. For example:
- 1,1-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)guanidine (identified in Caryota urens inflorescence extracts) shares the 3-methyl-1,2,4-oxadiazole group but replaces the pyridine-carboxylic acid with a guanidine group. This substitution increases basicity and polarity, reflected in its shorter GC-MS retention time (6.15 minutes) compared to lipophilic compounds like γ-tocopherol (46.01 minutes) .
- 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine features an oxazole ring (one oxygen, one nitrogen) instead of oxadiazole (two nitrogens, one oxygen).
Table 1: Structural and Functional Comparisons
| Compound Name | Heterocycle | Key Functional Groups | Notable Properties |
|---|---|---|---|
| 6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid | 1,2,4-Oxadiazole | Carboxylic acid, methoxy | Moderate polarity, H-bond donor |
| 1,1-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)guanidine | 1,2,4-Oxadiazole | Guanidine | High polarity, basic |
| 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine | Oxazole | Imidazo-pyridine | Lower H-bond capacity, aromatic |
Analytical and Crystallographic Data
Crystallographic analysis using programs like SHELXL (widely employed for small-molecule refinement) could provide bond-length and angle data for the oxadiazole ring, aiding in stability assessments compared to analogs .
Biological Activity
6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid is a compound of significant interest due to its unique structural features, which include a pyridine ring, a carboxylic acid functional group, and a 1,2,4-oxadiazole moiety. This combination has been linked to various biological activities, making it a candidate for further pharmacological research and drug development.
The molecular formula of this compound is with a molecular weight of approximately 235.20 g/mol. The presence of the oxadiazole ring enhances its chemical reactivity and biological properties, contributing to its potential therapeutic applications .
Biological Activities
Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit a wide range of biological activities. Specifically, this compound has shown:
- Antiproliferative Activity : Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it was tested against HeLa (human cervix carcinoma) and L1210 (murine leukemia) cells, showing promising results .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Similar oxadiazole derivatives have been reported to possess strong antimicrobial properties, suggesting that this compound may share similar characteristics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The oxadiazole moiety is particularly important for enhancing the compound's interaction with biological targets. A comparative analysis of structurally similar compounds reveals that:
| Compound Name | Structure | Unique Features | Antiproliferative Activity (IC50) |
|---|---|---|---|
| 3-Methylpyridine | Pyridine derivative | Lacks oxadiazole | Not specified |
| 5-(4-Chlorophenyl)-1,2,4-Oxadiazole | Contains oxadiazole | Strong antimicrobial activity | Not specified |
| Pyridinecarboxylic Acid Derivatives | Various substitutions on pyridine | Varying activities based on substitutions | Varies |
The combination of the pyridine and oxadiazole structures along with the carboxylic acid functionality enhances the biological activity compared to other similar compounds.
Case Studies
Several studies have focused on the biological effects of similar compounds:
- Antitumor Activity : A study evaluated a series of oxadiazole derivatives against multiple cancer cell lines. One derivative exhibited an IC50 value of approximately against ovarian cancer cells (OVXF 899), indicating high potency and selectivity .
- Neurodegenerative Disorders : Compounds related to the oxadiazole class have been investigated for their potential in treating tauopathies such as Alzheimer's disease. These studies highlight the relevance of oxadiazoles in neuropharmacology .
Q & A
Q. What are the common synthetic routes for preparing 6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A two-step approach is often employed:
Condensation : Reacting a pyridine derivative (e.g., 5-hydroxypyridine-3-carboxylic acid) with a 3-methyl-1,2,4-oxadiazole precursor under basic conditions.
Cyclization : Using catalysts like palladium or copper in solvents such as DMF or toluene to promote ring closure .
- Optimization Strategies :
- Adjust catalyst loading (e.g., 5–10 mol% Pd).
- Control temperature (80–120°C) to minimize side reactions.
- Purify intermediates via column chromatography to improve final yield .
Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) .
- Structural Confirmation :
- NMR : H and C NMR to verify substitution patterns on the pyridine and oxadiazole rings.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peak) .
- Supplementary Methods : X-ray crystallography for unambiguous crystal structure determination, if feasible .
Q. What are the stability profiles and ideal storage conditions for this compound in laboratory settings?
- Methodological Answer :
- Stability : Susceptible to hydrolysis under prolonged exposure to moisture or acidic/basic conditions.
- Storage :
- Store at 2–8°C in airtight containers with desiccants (e.g., silica gel).
- Protect from light using amber glassware .
- Monitoring : Regular HPLC analysis to detect degradation products (e.g., carboxylic acid hydrolysis) .
Advanced Research Questions
Q. How can researchers investigate the binding affinity of this compound to enzymatic targets like kinases or proteases?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip to measure real-time binding kinetics (, ).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
- Competitive Assays : Use fluorescent probes (e.g., ATP analogs) to assess displacement in dose-response studies .
Q. What computational strategies are effective in predicting the impact of oxadiazole ring modifications on bioactivity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock or Schrödinger to model interactions between modified analogs and target proteins (e.g., active-site residues).
- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with experimental IC values .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthetic targets .
Q. How can contradictions between NMR and mass spectrometry data be resolved during derivative characterization?
- Methodological Answer :
- Cross-Validation :
- Repeat NMR with deuterated solvents to exclude solvent peaks.
- Perform tandem MS (MS/MS) to confirm fragmentation patterns.
- Isotopic Labeling : Synthesize C-labeled derivatives to assign ambiguous NMR signals .
- Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping proton environments .
Q. What methodologies are suitable for designing structure-activity relationship (SAR) studies targeting the pyridine and oxadiazole moieties?
- Methodological Answer :
- Scaffold Diversification :
- Introduce electron-withdrawing groups (e.g., -NO) on the pyridine ring to modulate electron density.
- Replace the 3-methyl group on the oxadiazole with bulkier substituents (e.g., isopropyl) to assess steric effects .
- Biological Testing :
- Screen analogs against a panel of related enzymes (e.g., kinase isoforms) to evaluate selectivity .
- Data Analysis : Apply clustering algorithms to group compounds by activity profiles and identify key pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
